Regioisomeric Purity: The Critical Distinction for Antitubercular Synthesis
The compound's value is defined by its specific use as an intermediate in the synthesis of diazabiphenyl analogues of the antitubercular drug PA-824 . This is a direct application that distinguishes it from regioisomers like (3-(5-Fluoropyridin-2-yl)phenyl)methanol or (4-(4-Fluoropyridin-2-yl)phenyl)methanol, which, due to their different substitution patterns, would not be suitable for this same synthetic pathway. While direct biological activity data for the intermediate is absent, the importance lies in its ability to correctly construct the target pharmacophore. For context, the resulting class of diazabiphenyl compounds has demonstrated the potential to be >100-fold more efficacious than the parent drug PA-824 in a mouse model of acute M. tuberculosis infection [1].
| Evidence Dimension | Utility in Specific Synthetic Route |
|---|---|
| Target Compound Data | Validated intermediate for diazabiphenyl antitubercular analogues of PA-824. |
| Comparator Or Baseline | Regioisomeric fluoropyridinyl phenyl methanols (e.g., CAS 1349716-24-0, CAS 1349708-61-7). |
| Quantified Difference | Not applicable; based on regiospecific reactivity. |
| Conditions | Organic synthesis, medicinal chemistry. |
Why This Matters
Procuring the correct regioisomer is essential for executing a specific, literature-supported synthetic route and obtaining a desired biological outcome.
- [1] Kmentova, I., et al. (2010). Synthesis and structure-activity relationships of aza- and diazabiphenyl analogues of the antitubercular drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824). Journal of Medicinal Chemistry, 53(23), 8421-39. View Source
